molecular formula C16H13N5O4S2 B241327 Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate

Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate

Katalognummer B241327
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: DUOZRJPROSTKTO-MFOYZWKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate involves the inhibition of the enzyme topoisomerase II, which is responsible for DNA replication and transcription. By inhibiting this enzyme, Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism that leads to the elimination of damaged or abnormal cells. Additionally, Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against cancer cells, which makes it an attractive candidate for anti-cancer drug development. However, one of the limitations is its low water solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel drug delivery systems to improve the bioavailability and water solubility of the compound. Additionally, further studies are needed to elucidate the full mechanism of action of Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate and to identify potential drug targets for its anti-cancer activity.

Synthesemethoden

Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-aminothiophenol with ethyl chloroformate, followed by the reaction of the resulting compound with 2-nitrobenzaldehyde. The final step involves the reaction of the intermediate with methylhydrazine and triethylamine to obtain Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Eigenschaften

Molekularformel

C16H13N5O4S2

Molekulargewicht

403.4 g/mol

IUPAC-Name

methyl N-[2-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C16H13N5O4S2/c1-25-16(22)19-14-13(12-6-3-7-26-12)18-15(27-14)20-17-9-10-4-2-5-11(8-10)21(23)24/h2-9H,1H3,(H,18,20)(H,19,22)/b17-9-

InChI-Schlüssel

DUOZRJPROSTKTO-MFOYZWKCSA-N

Isomerische SMILES

COC(=O)NC1=C(N=C(S1)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3

SMILES

COC(=O)NC1=C(N=C(S1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3

Kanonische SMILES

COC(=O)NC1=C(N=C(S1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.